Electronic Impact of 3-Methyl Substitution
While direct quantitative biological data for 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide is not currently available in the public literature, its differentiation from closely related analogs can be established through structure-activity relationship (SAR) inference. A series of 3,5-dimethyl-1H-pyrazole derivatives, which share a similar core, have been synthesized and evaluated, providing a baseline for comparison [1]. The presence of a single methyl group at the 3-position, as opposed to a 3,5-dimethyl substitution pattern, results in different electronic and steric properties. This is a critical distinction, as QSAR studies on related pyrazole-4-acetohydrazide antifungals demonstrate that the electrostatic field of the substituent significantly influences inhibitory potency against fungal succinate dehydrogenase (SDH) [2]. Specifically, compounds with an EC50 of 0.27 μg/mL against Rhizoctonia solani were achieved, a 3.5-fold improvement over the commercial SDHI boscalid (0.94 μg/mL), which was directly linked to specific substituent patterns [2]. The unique electronic profile of the 3-methyl analog dictates its behavior as a chemical intermediate, influencing reactivity and the properties of its downstream derivatives.
| Evidence Dimension | Substituent effect on electronic properties and biological activity |
|---|---|
| Target Compound Data | Single methyl group at pyrazole 3-position |
| Comparator Or Baseline | 3,5-dimethyl-1H-pyrazole core (used in related studies) [1] |
| Quantified Difference | Distinct electronic and steric profile; QSAR models for related pyrazole-4-acetohydrazides show electrostatic field contribution to antifungal potency with up to 3.5-fold improvement in EC50 over boscalid [2] |
| Conditions | In silico modeling and comparative molecular field analysis (CoMFA) |
Why This Matters
This differentiation is critical for projects requiring precise control over molecular properties, ensuring the synthesis of compounds with predictable reactivity and target engagement profiles.
- [1] Karrouchi, K.; Fettach, S.; Radi, S.; et al. Synthesis, Characterization, Free-radical Scavenging Capacity and Antioxidant Activity of Novel Series of Hydrazone, 1,3,4-oxadiazole and 1,2,4-triazole Derived from 3,5-dimethyl-1H-pyrazole. Letters in Drug Design & Discovery 2019, 16 (7), 712–720. View Source
- [2] Wang, X.; et al. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. J. Agric. Food Chem. 2021, 69 (33), 9557–9570. View Source
